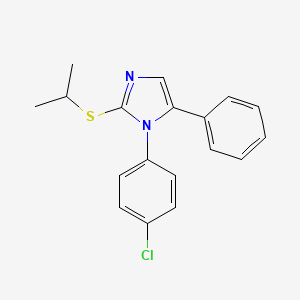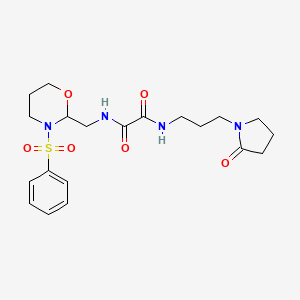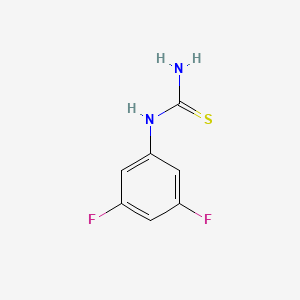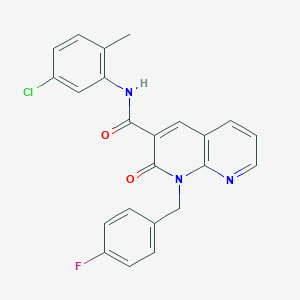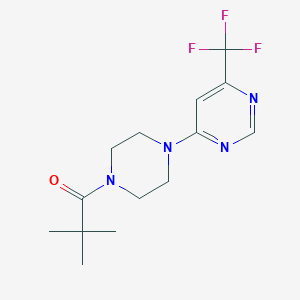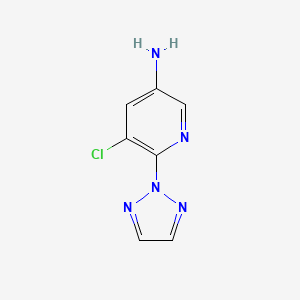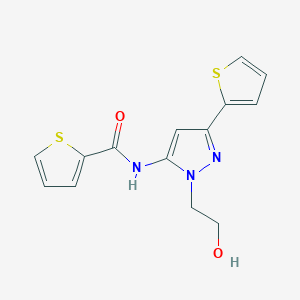
N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide, also known as HT-2, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been implicated in the pathogenesis of type 2 diabetes, obesity, and cancer. Therefore, HT-2 has attracted significant attention as a potential therapeutic agent for these diseases.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Research in synthetic chemistry has explored the synthesis and functionalization of thiophene and pyrazole derivatives due to their potential in creating novel compounds with various applications. For instance, Mohareb et al. (2004) discussed the synthesis of thiophenylhydrazonoacetates leading to a variety of heterocyclic derivatives, demonstrating the versatility of these compounds in organic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, Yıldırım and Kandemirli (2006) reported on the functionalization reactions of pyrazole derivatives, further highlighting the chemical diversity and potential applications of these molecules in creating complex structures (Yıldırım & Kandemirli, 2006).
Medicinal Chemistry Applications
In the field of medicinal chemistry, compounds structurally related to N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide have been explored for their potential therapeutic properties. For example, the synthesis and antidepressant activity of thiophene-based pyrazoline derivatives were investigated by Mathew, Suresh, and Anbazhagan (2014), demonstrating the potential of these compounds as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014). This suggests the potential of structurally similar compounds for therapeutic applications.
Antimicrobial and Antifungal Activities
Compounds with thiophene and pyrazole moieties have also been studied for their antimicrobial and antifungal activities. Sowmya et al. (2018) synthesized thiophenyl pyrazoles and isoxazoles, demonstrating significant antibacterial and antifungal activities, which indicates the potential of these compounds in developing new antimicrobial agents (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018).
Materials Science Applications
In materials science, the structural properties of thiophene and pyrazole derivatives have been explored for their potential applications in novel materials. Kumara et al. (2018) synthesized and characterized a novel pyrazole derivative, analyzing its thermal stability and nonlinear optical properties, which could have implications for material science applications, particularly in the development of optical materials (Kumara, Kumar, Kumar, & Lokanath, 2018).
Propiedades
IUPAC Name |
N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c18-6-5-17-13(15-14(19)12-4-2-8-21-12)9-10(16-17)11-3-1-7-20-11/h1-4,7-9,18H,5-6H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFGNLZKEGZADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)NC(=O)C3=CC=CS3)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfonyl]-2-propen-1-one](/img/structure/B2429593.png)
![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2429598.png)
![4-tert-butyl-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B2429601.png)
![(2Z,5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2429602.png)
![2-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2429603.png)
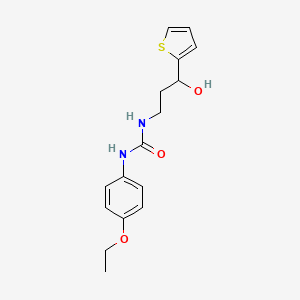
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2429606.png)
